molecular formula C9H11Br2NO B13462956 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide CAS No. 2913278-69-8

6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide

Cat. No.: B13462956
CAS No.: 2913278-69-8
M. Wt: 309.00 g/mol
InChI Key: IVIOXFYBNVPPGA-UHFFFAOYSA-N
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Description

6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H10BrNO·HBr. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or selenium dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is unique due to its specific bromination and hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and therapeutic applications .

Properties

CAS No.

2913278-69-8

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide

InChI

InChI=1S/C9H10BrNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H

InChI Key

IVIOXFYBNVPPGA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Br)O.Br

Origin of Product

United States

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